Cas no 1520520-56-2 (1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol)

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)propan-2-ol is a heterocyclic organic compound featuring a tetrahydrobenzothiophene core with a propan-2-ol substituent. This structure imparts unique reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The saturated benzothiophene moiety enhances stability while maintaining compatibility with further functionalization. The secondary alcohol group offers a versatile handle for derivatization, enabling the introduction of diverse pharmacophores or linking groups. Its balanced lipophilicity and moderate polarity make it suitable for applications requiring controlled solubility profiles. The compound's well-defined stereochemistry, if applicable, may also be leveraged in enantioselective synthesis. Careful handling is advised due to the potential sensitivity of the thiophene and alcohol functionalities.
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol structure
1520520-56-2 structure
Product Name:1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol
CAS No:1520520-56-2
MF:C11H16OS
MW:196.309142112732
CID:5880943
PubChem ID:83675075
Update Time:2025-05-27

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol
    • EN300-1737179
    • 1520520-56-2
    • Inchi: 1S/C11H16OS/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10/h7-8,12H,2-6H2,1H3
    • InChI Key: NHKIMVAVLHHYPZ-UHFFFAOYSA-N
    • SMILES: S1C(CC(C)O)=CC2=C1CCCC2

Computed Properties

  • Exact Mass: 196.09218630g/mol
  • Monoisotopic Mass: 196.09218630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 48.5Ų

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1737179-1g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol
1520520-56-2
1g
$1414.0 2023-09-20
Enamine
EN300-1737179-5g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol
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$4102.0 2023-09-20
Enamine
EN300-1737179-10g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol
1520520-56-2
10g
$6082.0 2023-09-20
Enamine
EN300-1737179-0.05g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol
1520520-56-2
0.05g
$1188.0 2023-09-20
Enamine
EN300-1737179-0.1g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol
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0.1g
$1244.0 2023-09-20
Enamine
EN300-1737179-0.25g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol
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0.25g
$1300.0 2023-09-20
Enamine
EN300-1737179-0.5g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol
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0.5g
$1357.0 2023-09-20
Enamine
EN300-1737179-1.0g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol
1520520-56-2
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$1414.0 2023-06-04
Enamine
EN300-1737179-2.5g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol
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$2771.0 2023-09-20
Enamine
EN300-1737179-5.0g
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-ol
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$4102.0 2023-06-04
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